molecular formula C20H22O5 B103626 Homoegonol CAS No. 17375-66-5

Homoegonol

Numéro de catalogue: B103626
Numéro CAS: 17375-66-5
Poids moléculaire: 342.4 g/mol
Clé InChI: PFOARMALXZGCHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cytotoxic Activity

Homoegonol has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that it exhibits selective cytotoxicity, meaning it can effectively target cancer cells while sparing normal cells.

Case Study: Cytotoxicity Against Tumor Cell Lines

A study evaluated the cytotoxic activity of this compound and its analog egonol against several tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that this compound had an IC50 value of 5.3 µg/mL against HeLa cells and 4.9 µg/mL against C6 glioma cells, showcasing its potency in inhibiting cancer cell growth .

Cell Line IC50 (µg/mL) Compound
HeLa5.3This compound
C64.9This compound
HepG211.2 - 55.0Egonol + this compound

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. It shows potential against various pathogens, which could be beneficial in developing new antimicrobial therapies.

Research Findings

In vitro studies have indicated that this compound possesses significant antimicrobial activity against both bacterial and fungal strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, making it a candidate for treating inflammatory diseases.

Hybridization with Other Natural Products

Recent studies have explored the synthesis of hybrid compounds combining this compound with other natural products to enhance therapeutic efficacy.

Case Study: Hybrid Compounds

A study reported the synthesis of nine new hybrids involving this compound and other compounds like thymoquinone and artemisinin. These hybrids exhibited improved antileukemia, antiviral, and antimalarial activities compared to their parent compounds . This approach may lead to the development of more effective treatments for various diseases.

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

Application Description
CytotoxicityEffective against multiple cancer cell lines with selective toxicity towards tumor cells .
Antimicrobial ActivityDemonstrates significant activity against bacterial and fungal strains .
Anti-inflammatoryInhibits pro-inflammatory cytokines and COX-2 enzyme activity .
Hybrid TherapeuticsEnhances therapeutic efficacy when combined with other natural products .

Mécanisme D'action

Target of Action

Homoegonol, a lignan derived from styraxlignolide A, has been found to have significant effects on certain targets related to inflammatory diseases . The primary target of this compound is the protease MMP-9 in lung tissue . The presence of this protease greatly increases the asthmatic effect .

Mode of Action

This compound exerts its effects through a complex mechanism of action composed of several paths . The most significant of these is its ability to reduce the expression of the protease MMP-9 in lung tissue . By reducing the expression of this protease, this compound can effectively suppress asthmatic responses .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and asthma . By reducing the expression of the protease MMP-9, this compound can influence the biochemical pathways that lead to asthmatic responses . This results in a reduction in inflammatory cell counts and Th2 cytokines in bronchoalveolar lavage fluid (BALF), airway hyperresponsiveness (AHR), and IgE in the serum .

Result of Action

The administration of this compound results in a reduction in inflammatory cell counts and Th2 cytokines in BALF, AHR, and IgE in the serum compared with the OVA-sensitized/challenged mice . The histological analysis of the lung tissue reveals that the administration of this compound attenuates the airway inflammation and the mucus overproduction in airway epithelial lesions induced by OVA . These findings indicate that this compound effectively suppresses the asthmatic responses induced by OVA challenge .

Action Environment

Analyse Biochimique

Biochemical Properties

Homoegonol plays a significant role in biochemical reactions, particularly in the context of inflammation. It interacts with various enzymes and proteins, including inducible nitric oxide synthase and matrix metalloproteinase-9. These interactions lead to a reduction in the expression of these enzymes, thereby attenuating inflammatory responses .

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving murine asthma models, this compound reduced inflammatory cell counts and Th2 cytokines in bronchoalveolar lavage fluid, airway hyperresponsiveness, and immunoglobulin E levels in the serum. These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism to reduce inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific biomolecules and inhibiting the activity of enzymes such as inducible nitric oxide synthase and matrix metalloproteinase-9. This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation and airway hyperresponsiveness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained efficacy in reducing inflammatory responses in murine asthma models over a period of several days. Long-term studies have indicated that this compound can maintain its anti-inflammatory effects without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg, this compound effectively reduced inflammatory responses in murine asthma models. Higher doses have not been extensively studied, but it is important to consider potential toxic or adverse effects at elevated dosages .

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as inducible nitric oxide synthase and matrix metalloproteinase-9, which play key roles in the production of pro-inflammatory mediators. By inhibiting these enzymes, this compound can alter metabolic flux and reduce the levels of inflammatory metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, where it can exert its anti-inflammatory effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and possibly the nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches the appropriate cellular compartments to exert its therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Homoegonol can be synthesized using a divergent synthetic method that employs the Heck reaction. The starting materials for this synthesis include commercially available 2-hydroxy-3-methoxybenzaldehyde, (3,4-dimethoxy-phenyl)methanol, and (benzo[d][1,3]dioxol-5-yl)methanol . This method offers improved efficiency, simplicity, and ease of synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Heck reaction provides a scalable and efficient route for its synthesis. The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere.

Analyse Des Réactions Chimiques

Types of Reactions: Homoegonol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.

Comparaison Avec Des Composés Similaires

Homoegonol is structurally similar to other lignans such as Egonol. Both compounds are derived from Styrax species and share similar biological activities . this compound is unique in its ability to significantly reduce asthmatic responses and inflammation . Other similar compounds include:

    Egonol: Another lignan with similar anti-inflammatory properties.

    Styraxlignolide A: The precursor from which this compound is derived.

Activité Biologique

Homoegonol, a benzofuran neolignan, is primarily derived from the plant Styrax camporum. This compound has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antibacterial, and antiviral effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound's chemical structure is characterized by its benzofuran backbone, which is significant in determining its biological activities. The compound is often studied alongside egonol, another related lignan.

Cytotoxic Activity

A notable area of research focuses on the cytotoxic effects of this compound against various cancer cell lines. In a study examining the cytotoxicity of extracts from Styrax camporum, this compound demonstrated significant activity against several tumor cell lines.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 Value (µg/mL)Treatment Duration (hours)
HepG211.2 - 55.072
MCF-713.3172
HeLa<1024
C6<1024
MDA-MB-231>10048

The results indicate that this compound exhibits a time-dependent cytotoxic effect , with the most potent activity observed after 72 hours of treatment. The lowest IC50 values were recorded for the HepG2 cell line, suggesting a higher sensitivity of liver cancer cells to this compound .

The cytotoxicity of this compound is believed to be linked to its ability to induce apoptosis in cancer cells. Studies have shown that treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a marker for apoptotic cell death. Additionally, it has been observed that this compound can activate tumor suppressor proteins such as p53 in certain cancer cell lines .

Antibacterial and Antiviral Activities

Beyond its anticancer properties, this compound also exhibits antibacterial and antiviral activities. Research indicates that it can inhibit bacterial growth and may serve as a potential therapeutic agent against viral infections. The compound's broad spectrum of activity suggests that it could be useful in treating various infectious diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
CytotoxicitySignificant against multiple cancer cell lines
AntibacterialInhibitory effects on several bacterial strains
AntiviralPotential activity against certain viruses

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of this compound. For instance, its use in combination with other natural compounds has shown enhanced efficacy in treating specific cancers while minimizing toxicity to normal cells. This selective cytotoxicity is particularly important for developing safer cancer therapies.

One study involving Styrax camporum extracts demonstrated that the combination of this compound and egonol resulted in greater cytotoxic effects than when either compound was used alone . This synergistic effect underscores the potential for using these compounds in complementary therapeutic strategies.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, bioavailability, and potential side effects are essential for assessing its viability as a therapeutic agent.

Propriétés

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOARMALXZGCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169651
Record name Homoegonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17375-66-5
Record name Homoegonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homoegonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homoegonol
Reactant of Route 2
Reactant of Route 2
Homoegonol
Reactant of Route 3
Reactant of Route 3
Homoegonol
Reactant of Route 4
Reactant of Route 4
Homoegonol
Reactant of Route 5
Reactant of Route 5
Homoegonol
Reactant of Route 6
Homoegonol
Customer
Q & A

Q1: What is the origin and traditional use of homoegonol?

A1: this compound is a norneolignan primarily isolated from plants of the genus Styrax, with Styrax camporum being a notable source. [] This plant species, native to the Brazilian Cerrado, has been traditionally employed to address gastrointestinal ailments. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound possesses the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol. [, , , ]

Q3: Which spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic methods are valuable for identifying and characterizing this compound. These include ¹H NMR, UV, COSY, DEPT 135, HMQC, APT, and GC-MS. [, , , ]

Q4: What are the reported biological activities of this compound?

A4: this compound exhibits a variety of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and anti-asthma properties. [, , , , , , , ]

Q5: How does this compound exert its cytotoxic effects?

A5: While the precise mechanism of action remains under investigation, this compound has demonstrated cytotoxicity against various cancer cell lines, including Hep-2 (larynx epidermoid carcinoma), HeLa (human cervix carcinoma), and C6 (rat glioma) cells. [, ] Studies suggest that this compound and its derivatives may induce apoptotic cell death, as evidenced by poly(ADP-ribose) polymerase (PARP) cleavage in MCF7, A549, PC3, HepG2, and Hep3B cancer cell lines. []

Q6: What is the role of this compound in mitigating inflammation?

A6: this compound exhibits anti-inflammatory properties through the inhibition of nitric oxide (NO) production and reduction of reactive oxygen species (ROS). [] It has been shown to suppress the mRNA expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6). [] Additionally, this compound shows moderate inhibitory activity against COX-1 and COX-2 enzymes. []

Q7: How does the structure of this compound contribute to its activity?

A7: The benzofuran core of this compound is considered a promising structural feature for its biological activities. [] Modifications to the this compound structure, such as the presence or absence of a methoxy group, can influence its potency and selectivity towards specific targets. [, , , ] For example, this compound glucoside displayed stronger antischistosomal activity compared to this compound. []

Q8: Has this compound demonstrated efficacy in animal models of disease?

A8: Yes, this compound has shown promising results in preclinical studies. For instance, it attenuated DNA damage and preneoplastic lesions in a rat model of colon carcinogenesis induced by 1,2-dimethylhydrazine (DMH). [] Additionally, this compound has shown potential in alleviating asthmatic responses in an ovalbumin-induced asthma model. []

Q9: How is this compound metabolized in the body?

A9: Research suggests that cytochrome P450 enzymes and UDP-glucuronosyltransferases play a role in the metabolic pathway of this compound within human liver microsomes. [] Further investigation is necessary to fully elucidate the metabolic fate of this compound in vivo.

Q10: What analytical techniques are used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as photodiode array detection (PAD) and time-of-flight mass spectrometry (TOF-MS), is commonly employed to quantify this compound in plant extracts and biological samples. [, ] Additionally, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the sensitive and selective quantification of this compound in rat plasma. []

Q11: What are the potential applications of this compound in drug discovery?

A11: this compound's diverse biological activities make it a promising candidate for drug development in several therapeutic areas. These include:

  • Cancer: Its cytotoxic properties against various cancer cell lines warrant further investigation as a potential anticancer agent. [, ]
  • Inflammation: Its anti-inflammatory effects suggest potential applications in treating inflammatory diseases. [, ]
  • Infectious Diseases: Its antimicrobial and antischistosomal activities highlight its potential as an anti-infective agent. [, ]
  • Respiratory Diseases: Its ability to attenuate asthmatic responses warrants further exploration for treating asthma and other respiratory conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.